diphenyl{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}methanol
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Description
“Diphenyl{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}methanol” is a complex organic compound that contains several functional groups and rings, including a phenyl group, a 1,2,4-oxadiazole ring, and a piperidine ring . The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring that contains two nitrogen atoms and one oxygen atom . This type of compound is often used in the development of new drugs due to its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as the one present in this compound, has been a subject of interest in medicinal chemistry . One common method involves the treatment of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110 °C . This yields cinnamic acid, which is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain 3,5-disubstituted 1,2,4-oxadiazole derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-oxadiazole ring, a phenyl group, and a piperidine ring . The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring that contains two nitrogen atoms and one oxygen atom . This ring is known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the 1,2,4-oxadiazole ring, the phenyl group, and the piperidine ring. The 1,2,4-oxadiazole ring, in particular, is known to participate in a variety of chemical reactions due to its hydrogen bond acceptor properties .Mechanism of Action
While the specific mechanism of action of this compound is not mentioned in the available literature, compounds containing 1,2,4-oxadiazole rings have been found to exhibit a variety of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . These activities are often attributed to the ability of the 1,2,4-oxadiazole ring to form hydrogen bonds with biological targets .
Future Directions
Given the broad range of biological activities exhibited by compounds containing 1,2,4-oxadiazole rings, there is significant interest in further exploring these compounds for potential therapeutic applications . Future research could focus on synthesizing a variety of derivatives of this compound and testing their biological activities. Additionally, more detailed studies could be conducted to understand the mechanism of action of these compounds .
properties
IUPAC Name |
diphenyl-[1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2/c31-27(22-12-6-2-7-13-22,23-14-8-3-9-15-23)24-16-18-30(19-17-24)20-25-28-26(29-32-25)21-10-4-1-5-11-21/h1-15,24,31H,16-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHWTKOGRWQJEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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